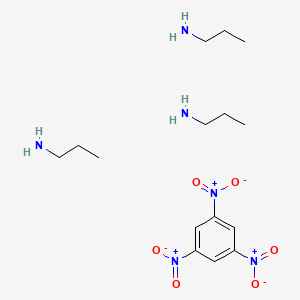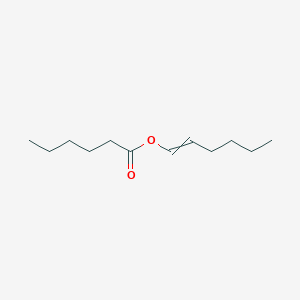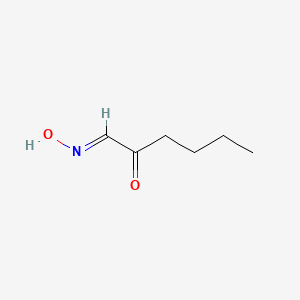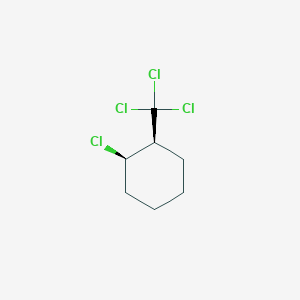
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexene with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed
Substitution: Formation of (1R,2S)-1-Hydroxy-2-(trichloromethyl)cyclohexane.
Reduction: Formation of (1R,2S)-1-Chloro-2-methylcyclohexane.
Oxidation: Formation of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexanone.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and trichloromethyl groups into other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Bromo-2-(trichloromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-1-Chloro-2-(dichloromethyl)cyclohexane: Similar structure but with a dichloromethyl group instead of trichloromethyl.
(1R,2S)-1-Chloro-2-(trifluoromethyl)cyclohexane: Similar structure but with a trifluoromethyl group instead of trichloromethyl.
Uniqueness
(1R,2S)-1-Chloro-2-(trichloromethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and trichloromethyl groups
Propiedades
Número CAS |
55756-67-7 |
|---|---|
Fórmula molecular |
C7H10Cl4 |
Peso molecular |
236.0 g/mol |
Nombre IUPAC |
(1R,2S)-1-chloro-2-(trichloromethyl)cyclohexane |
InChI |
InChI=1S/C7H10Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2/t5-,6+/m0/s1 |
Clave InChI |
SQMLDZKFEVOIOM-NTSWFWBYSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)C(Cl)(Cl)Cl)Cl |
SMILES canónico |
C1CCC(C(C1)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


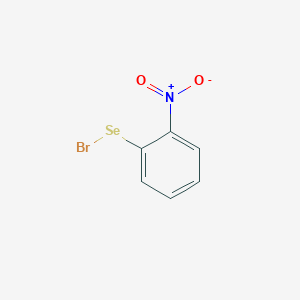
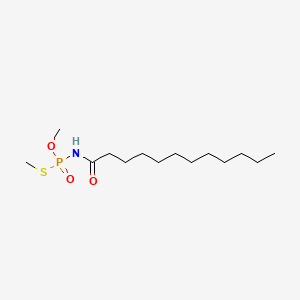

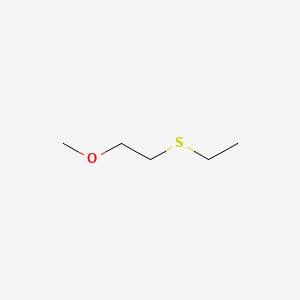



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

